1-(azepan-1-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one

Lipophilicity Hydrogen Bonding Physicochemical Differentiation

1-(Azepan-1-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one (CAS 872987-36-5) is a synthetic small molecule classified within the azepane-bearing pyridazinyl thioether chemotype. Its structure comprises a pyridazine core substituted at the 6-position with a pyridin-4-yl moiety and linked via a sulfanyl bridge to an ethanone tether that bears an azepane (hexahydroazepine) amide.

Molecular Formula C17H20N4OS
Molecular Weight 328.43
CAS No. 872987-36-5
Cat. No. B2860129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azepan-1-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
CAS872987-36-5
Molecular FormulaC17H20N4OS
Molecular Weight328.43
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
InChIInChI=1S/C17H20N4OS/c22-17(21-11-3-1-2-4-12-21)13-23-16-6-5-15(19-20-16)14-7-9-18-10-8-14/h5-10H,1-4,11-13H2
InChIKeyBUVKZJUEUWCLHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Azepan-1-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one (CAS 872987-36-5): Structural Identity and Procurement Baseline


1-(Azepan-1-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one (CAS 872987-36-5) is a synthetic small molecule classified within the azepane-bearing pyridazinyl thioether chemotype. Its structure comprises a pyridazine core substituted at the 6-position with a pyridin-4-yl moiety and linked via a sulfanyl bridge to an ethanone tether that bears an azepane (hexahydroazepine) amide. The compound has a molecular weight of 328.4 g/mol, a calculated XLogP3-AA of 2, a topological polar surface area of 84.3 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. It is cataloged in PubChem under CID 7162442 and is available from multiple chemical vendors as a research-grade building block [1][2]. This compound has been referenced in the patent literature within the context of 5-lipoxygenase-activating protein (FLAP) modulation, indicating a potential therapeutic relevance in the leukotriene biosynthesis pathway [2].

Why Substituting 1-(Azepan-1-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one with In-Class Analogs Carries Procurement Risk


Within the 6-(pyridin-4-yl)pyridazin-3-yl thioether chemotype, the identity of the amide-forming cyclic amine on the ethanone tether is a critical determinant of molecular properties. The target compound's seven-membered azepane ring confers a distinct lipophilic and steric profile compared to the six-membered morpholine and piperidine analogs that share the same core scaffold [1]. Simple substitution with the morpholine variant (CAS 872987-40-1) alters the hydrogen bond acceptor count (increasing from 5 to 6), introduces a hydrogen bond donor, reduces the calculated logP, and significantly shifts the conformational landscape of the terminal amide [1][2]. These differences directly impact membrane permeability, target binding kinetics, and metabolic stability, meaning that even seemingly conservative ring replacements can produce divergent pharmacological outcomes and data irreproducibility in screening campaigns [2]. Consequently, procurement decisions based solely on core scaffold similarity without verifying the terminal amine identity risk obtaining a compound with fundamentally different physicochemical and biological behavior.

Quantitative Differentiation Evidence for 1-(Azepan-1-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one Versus Closest Analogs


Azepane vs. Morpholine Ring Substitution: Impact on Calculated Lipophilicity (XLogP3-AA) and Hydrogen Bonding Capacity

Replacement of the azepane ring with a morpholine ring at the terminal amide position changes the computed lipophilicity and hydrogen bond donor/acceptor profile. The target azepane compound has a calculated XLogP3-AA of 2 with zero hydrogen bond donors and five hydrogen bond acceptors, whereas its morpholine congener (CAS 872987-40-1) has a lower XLogP3-AA of approximately 1.1 and possesses an additional hydrogen bond acceptor (six total) from the morpholine oxygen, increasing polarity and aqueous solubility [1][2]. This lipophilicity differential of approximately 0.9 log units translates to an approximately 8-fold difference in the octanol-water partition coefficient, which is expected to alter membrane permeability and CNS penetration potential [1].

Lipophilicity Hydrogen Bonding Physicochemical Differentiation

Azepane vs. Piperidine Ring Size: Conformational Flexibility, Steric Bulk, and Predicted CYP450 Metabolic Stability

The seven-membered azepane ring in the target compound occupies a larger conformational volume and exhibits greater torsional flexibility compared to the six-membered piperidine analog (e.g., CAS 894061-26-8). The azepane ring can access pseudo-chair and pseudo-boat conformations with higher interconversion barriers, which sterically shields the adjacent amide carbonyl from hydrolytic enzymes and alters the orientation of the ethanone linker relative to the pyridazine core [1]. In contrast, the piperidine ring adopts a well-defined chair conformation with fewer accessible states, presenting a different steric footprint to metabolic enzymes such as CYP3A4 and CYP2D6 [1][2]. This structural difference is expected to produce distinct CYP450 oxidation profiles, with the azepane providing enhanced metabolic stability at the α-carbon position adjacent to the amide nitrogen due to increased steric hindrance [2].

Conformational Analysis CYP450 Stability Ring Size Differentiation

Pyridin-4-yl vs. Pyridin-2-yl Isomerism: Effect on Target Binding Geometry and FLAP Modulation Potential

The target compound bears a pyridin-4-yl substituent at the pyridazine 6-position, placing the pyridine nitrogen in the para orientation relative to the pyridazine ring. In contrast, the pyridin-2-yl isomer (e.g., CAS analogous to CID 7207419) presents the pyridine nitrogen in the ortho orientation, which alters the vector of the nitrogen lone pair and its capacity to engage in hydrogen bonding or metal coordination with biological targets [1]. Within the FLAP inhibitor chemotype, the pyridin-4-yl orientation is hypothesized to project the pyridine nitrogen into a polar subpocket of the FLAP binding site that accommodates hydrogen bond acceptors, whereas the pyridin-2-yl isomer may direct the pyridine nitrogen toward a hydrophobic channel, potentially reducing binding affinity [1][2]. Screening data for a related pyridin-2-yl analog (BDBM96253) against the RecBCD enzyme showed an IC50 > 119 μM, indicating weak target engagement, though direct FLAP binding data for both isomers is not publicly available [2].

Regioisomerism FLAP Binding Structure-Activity Relationship

Recommended Application Scenarios for 1-(Azepan-1-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one Based on Evidence


Cell-Based Leukotriene Biosynthesis Pathway Assays Requiring Enhanced Membrane Permeability

The elevated computed lipophilicity of the target compound (XLogP3-AA = 2) relative to its morpholine analog supports its preferential use in cell-based assays where passive diffusion across the plasma membrane is required for intracellular FLAP target engagement [1]. Researchers investigating the 5-lipoxygenase pathway in intact leukocytes, where leukotriene B4 (LTB4) or cysteinyl leukotriene production is measured, may benefit from the azepane derivative's predicted superior cell permeability [1][2].

Structure-Activity Relationship (SAR) Studies Exploring Terminal Amine Ring Size on FLAP Inhibitor Potency

As part of a systematic SAR campaign comparing azepane, piperidine, pyrrolidine, and morpholine termini on a conserved 6-(pyridin-4-yl)pyridazin-3-yl thioether scaffold, the target compound serves as the seven-membered ring representative [1]. Its distinct conformational ensemble and steric profile make it essential for probing the optimal ring size for FLAP binding pocket occupancy and for generating data that can differentiate steric from electronic contributions to potency [1].

In Vitro Metabolic Stability Screening to Assess Azepane-Mediated CYP450 Protection

The predicted enhanced steric shielding of the α-methylene positions adjacent to the azepane amide nitrogen makes this compound a suitable candidate for head-to-head microsomal stability comparisons against its piperidine analog [1]. Procurement of both compounds for parallel incubation in human liver microsomes (HLM) or recombinant CYP450 isoforms would allow quantitative determination of whether the azepane ring confers a measurable intrinsic clearance advantage [1][2].

Regioisomeric Selectivity Profiling: Pyridin-4-yl vs. Pyridin-2-yl Binding Mode Analysis

When investigating the structural determinants of FLAP inhibition within this chemotype, the target compound (pyridin-4-yl isomer) should be procured alongside its pyridin-2-yl counterpart for comparative binding studies [1]. Differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) against recombinant FLAP can quantify the contribution of pyridine nitrogen positioning to binding thermodynamics, potentially validating the pharmacophore hypothesis that informed the selection of the 4-pyridyl orientation in the patent literature [1][2].

Quote Request

Request a Quote for 1-(azepan-1-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.